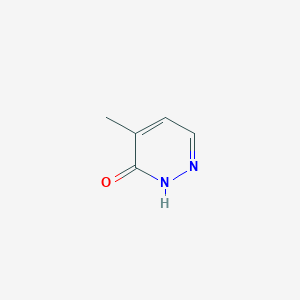

4-Methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPUWDXGIIXNTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464978 | |

| Record name | 4-Methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33471-40-8 | |

| Record name | 4-Methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpyridazin-3(2H)-one: Structure, Tautomerism, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical structure, tautomeric properties, and key spectroscopic data. Furthermore, it outlines a representative synthetic protocol and explores the mechanistic basis of the anti-inflammatory and vasodilator activities frequently associated with the pyridazinone scaffold. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Chemical Structure and Tautomerism

This compound is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a carbonyl group and a methyl substituent on the pyridazine ring gives rise to its specific chemical properties and biological activities. The established structure of this compound has been confirmed by X-ray crystallography.[1][2]

The pyridazin-3(2H)-one core is capable of existing in tautomeric forms: the lactam (keto) form and the lactim (enol) form. However, studies have shown that the keto form is generally more stable and, therefore, the predominant tautomer.[3]

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between the lactam and lactim forms of this compound.

Quantitative Structural and Spectroscopic Data

While the full crystallographic data for this compound from the work of Blake and McNab is not publicly available in raw format, typical bond lengths and angles for the pyridazinone ring can be inferred from closely related structures.

Table 1: Representative Crystallographic Data for the Pyridazinone Core

| Parameter | Typical Value | Reference Compound |

|---|---|---|

| C=O bond length | ~1.24 Å | 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one[4] |

| N-N bond length | ~1.35 Å | 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one[4] |

| C=N bond length | ~1.31 Å | 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one[4] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Methyl protons (-CH₃) | ~2.2 ppm |

| Ring protons | 6.8 - 7.1 ppm | |

| N-H proton | ~12.8 ppm | |

| ¹³C NMR | Methyl carbon (-CH₃) | ~20 ppm |

| Ring carbons | 110 - 150 ppm | |

| Carbonyl carbon (C=O) | ~160 ppm | |

| IR | N-H stretch | ~3200 cm⁻¹ |

| C=O stretch | ~1670 cm⁻¹ |

| | C=C and C=N stretches | 1600 - 1400 cm⁻¹ |

Note: These are estimated values based on data from similar compounds and may vary depending on the solvent and experimental conditions.[5][6][7][8][9][10][11]

Experimental Protocols

The synthesis of the pyridazin-3(2H)-one core is a well-established process in organic chemistry. A common and effective method involves the condensation of a γ-keto acid with hydrazine. The following is a representative protocol that can be adapted for the synthesis of this compound.

Synthesis of a Pyridazinone Derivative: A Representative Protocol

This protocol outlines the synthesis of a pyridazinone derivative, which involves the formation of the pyridazinone core followed by N-alkylation. This can be conceptually adapted for the synthesis of this compound by starting with an appropriate γ-keto acid.

Step 1: Formation of the Pyridazinone Core

-

Reaction Setup: In a round-bottom flask, dissolve the starting γ-keto acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

Step 2: N-Alkylation (Example for N-substituted derivatives)

-

Reaction Setup: To a solution of the pyridazin-3(2H)-one (1 equivalent) in an anhydrous solvent like acetonitrile or DMF, add a base such as anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain the crude product.[9][12]

Biological Significance and Signaling Pathways

The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this compound have been investigated for various pharmacological activities, most notably as anti-inflammatory and vasodilator agents.

Anti-Inflammatory Activity

Pyridazinone derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. One of the primary mechanisms involves the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13]

Caption: Proposed anti-inflammatory mechanism of pyridazinone derivatives via inhibition of the NF-κB signaling pathway.

Vasodilator Activity

The vasodilator effects of certain pyridazinone derivatives are attributed to their ability to inhibit phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[14][15][16] By inhibiting PDE3, these compounds increase the intracellular levels of cAMP and cGMP in vascular smooth muscle cells, leading to relaxation and vasodilation.[17]

Caption: Mechanism of vasodilation by pyridazinone derivatives through the inhibition of phosphodiesterase 3 (PDE3).

Conclusion

This compound represents a foundational structure within a class of heterocyclic compounds with demonstrated and diverse biological activities. This guide has provided a detailed overview of its structure, tautomerism, and key analytical data. The outlined synthetic methodologies and the elucidation of its roles in significant signaling pathways underscore the therapeutic potential of the pyridazinone scaffold. Further research into specific derivatives of this compound is warranted to explore and optimize their pharmacological profiles for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Methylpyridazine(1120-88-3) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

The Pyridazin-3(2H)-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features and the ease with which it can be chemically modified have established it as a privileged scaffold for the development of a diverse array of therapeutic agents.[2] This technical guide provides a comprehensive overview of the therapeutic potential of the pyridazin-3(2H)-one core, detailing its significant biological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

A Versatile Scaffold with a Broad Spectrum of Biological Activities

Derivatives of the pyridazin-3(2H)-one scaffold have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for the treatment of numerous diseases.[2][3] Extensive research has highlighted their potential in several key therapeutic areas:

-

Anticancer Activity: Pyridazinone-containing compounds have shown significant efficacy against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Bruton's Tyrosine Kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs).[1][4]

-

Anti-inflammatory and Analgesic Properties: The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory and analgesic properties.[5] These effects are primarily mediated through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE) enzymes.[5][6]

-

Cardiovascular Effects: Pyridazinone derivatives have shown significant promise as cardiovascular agents, primarily due to their vasodilatory and positive inotropic properties.[4][6] These effects are often achieved through the inhibition of phosphodiesterases.[4]

-

Antimicrobial Activity: The pyridazinone core has also been explored for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacterial and fungal pathogens.[3][4]

Quantitative Analysis of Biological Activity

The therapeutic potential of pyridazin-3(2H)-one derivatives is underscored by their potent inhibitory activities against various molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for representative compounds from the literature, providing a quantitative basis for comparison and further development.

Table 1: Anticancer Activity of Pyridazin-3(2H)-one Derivatives (IC50 Values)

| Compound Class | Target | Cell Line/Enzyme | IC50 (µM) | Reference |

| Diarylurea Pyridazinones | VEGFR-2 | VEGFR-2 Kinase | 0.0607 - 1.8 | [4] |

| Quinoline Pyridazinones | Tubulin Polymerization | Panc-1 (Pancreatic) | 2.9 | [7] |

| Quinoline Pyridazinones | Tubulin Polymerization | Paca-2 (Pancreatic) | 2.2 | [7] |

| Pyridazin-3(2H)-one Derivatives | - | MD-MB-468 (TNBC) | 3.12 - 4.9 | [2] |

| Pyrazolo[3,4-d]pyridazinones | FGFR1 | FGFR1 Kinase | 0.0204 | [8] |

| Pyrazolo[3,4-d]pyridazinones | FGFR2 | FGFR2 Kinase | 0.0072 | [8] |

| Pyrazolo[3,4-d]pyridazinones | BTK | BTK Kinase | >10 | [1] |

| Pyridazinone Guanidines | - | A2780 (Ovarian) | 21 | [9] |

Table 2: Anti-inflammatory Activity of Pyridazin-3(2H)-one Derivatives (IC50 Values)

| Compound Class | Target | Enzyme | IC50 (µM) | Reference |

| Pyridazinone Derivatives | COX-2 | COX-2 | 0.01556 - 0.01977 | [5] |

| Pyridazinone/Thione Derivatives | COX-2 | COX-2 | 0.04384 - 0.06723 | [5] |

| Indole Pyridazinones | PDE4B | PDE4B | 0.251 | [6][10] |

| Tricyclic Pyridazinones | PDEIII | PDEIII | 1.6 - 1.8 | [11] |

Table 3: Antimicrobial Activity of Pyridazin-3(2H)-one Derivatives (MIC Values)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Diarylurea Pyridazinones | Staphylococcus aureus | 16 | [4] |

| Diarylurea Pyridazinones | Candida albicans | 16 | [4] |

| Phenyl-substituted Pyridazinones | S. aureus (MRSA) | 3.74 - 8.92 | [3] |

| Phenyl-substituted Pyridazinones | Pseudomonas aeruginosa | 3.74 - 8.92 | [3] |

| Phenyl-substituted Pyridazinones | Acinetobacter baumannii | 3.74 - 8.92 | [3] |

| Chloro Pyridazines | Escherichia coli | 0.892 - 3.744 | [12] |

| Chloro Pyridazines | Pseudomonas aeruginosa | 0.892 - 3.744 | [12] |

| Chloro Pyridazines | Serratia marcescens | 0.892 - 3.744 | [12] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyridazin-3(2H)-one derivatives stem from their ability to interact with and modulate various critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by this versatile scaffold.

Detailed Experimental Protocols

The evaluation of the therapeutic potential of pyridazin-3(2H)-one derivatives relies on a suite of standardized in vitro assays. This section provides detailed methodologies for the key experiments cited in the literature.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5][8]

-

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, or until a purple precipitate is visible.[13]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][13]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][13]

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assays (VEGFR-2, BTK, FGFR)

These assays are employed to determine the direct inhibitory effect of pyridazinone derivatives on specific kinase enzymes.

-

Principle: The principle of these assays is to measure the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[3]

-

General Protocol (Luminescence-based):

-

Reagent Preparation: Prepare a 1x kinase buffer, serial dilutions of the test compound, and a solution of the recombinant kinase enzyme.[3]

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the kinase enzyme.[3]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.[3]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[2][3]

-

Signal Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) according to the manufacturer's instructions. This reagent typically contains luciferase, which generates a luminescent signal proportional to the amount of ATP present.[3]

-

Luminescence Measurement: Measure the luminescence using a plate reader.[3]

-

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

COX-2 Inhibition Assay

This assay measures the ability of a compound to selectively inhibit the COX-2 enzyme over COX-1.

-

Principle: The assay measures the peroxidase activity of the COX enzyme by monitoring the appearance of an oxidized colorimetric substrate.[11]

-

Protocol:

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a cofactor solution, and the test compound.[14]

-

Pre-incubation: Pre-incubate the COX-2 enzyme, cofactor, and test compound for a defined period (e.g., 10 minutes) at 37°C.[14]

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[15]

-

Incubation: Incubate the reaction for a specific time (e.g., 2 minutes) at 37°C.[15]

-

Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.[15]

-

Detection: The amount of prostaglandin produced is quantified, typically using an ELISA-based method to measure PGF2α.[16]

-

-

Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined. A similar assay is performed for COX-1 to determine the selectivity index (COX-1 IC50 / COX-2 IC50).[11]

Phosphodiesterase (PDE) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on PDE enzymes, which are involved in inflammatory and cardiovascular processes.

-

Principle: A common method is a fluorescence polarization (FP)-based assay. A fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) is used as a substrate. When hydrolyzed by PDE, the smaller, faster-rotating product results in a decrease in fluorescence polarization when bound to a specific binding agent.[9]

-

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound, a solution of the recombinant PDE enzyme, and a solution of the fluorescently labeled substrate.[9]

-

Reaction Setup: In a microplate, add the test compound and the PDE enzyme. Incubate to allow for inhibitor binding.[9]

-

Reaction Initiation: Add the fluorescent substrate to start the reaction.[9]

-

Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.[9]

-

Reaction Termination and Detection: Stop the reaction by adding a binding agent. Read the fluorescence polarization on a microplate reader.[9]

-

-

Data Analysis: The percentage of PDE inhibition is calculated based on the change in fluorescence polarization, and the IC50 value is determined.[9]

Minimum Inhibitory Concentration (MIC) Determination

This assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A series of decreasing concentrations of the test compound are incubated with a standardized inoculum of the microorganism. The MIC is the lowest concentration at which no visible growth is observed.[17]

-

Broth Microdilution Method:

-

Preparation of Dilutions: Prepare serial twofold dilutions of the pyridazinone derivative in a 96-well microtiter plate containing a suitable broth medium.[7]

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL).[7]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[7]

-

MIC Determination: The MIC is read as the lowest concentration of the compound in which there is no visible turbidity (growth).[7]

-

Conclusion and Future Perspectives

The pyridazin-3(2H)-one scaffold represents a highly versatile and privileged core in drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][17] The continued exploration of this scaffold, through the synthesis of new derivatives and the investigation of their mechanisms of action, holds significant promise for the development of novel and effective therapeutics for a wide range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. atcc.org [atcc.org]

- 14. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. japer.in [japer.in]

- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

The Versatile Scaffold: A Technical Guide to the Role of Pyridazinones in Medicinal and Agricultural Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in both medicinal and agricultural chemistry. Its synthetic accessibility and the ability to easily functionalize various positions on the ring have led to the development of a diverse array of derivatives with a wide spectrum of biological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and applications of pyridazinone-based compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Role of Pyridazinones in Medicinal Chemistry

Pyridazinone derivatives have demonstrated significant therapeutic potential across several disease areas, including cancer, inflammation, cardiovascular disorders, and infectious diseases.[1][2][4][6][7] Their biological activity is often attributed to their ability to mimic endogenous molecules and interact with specific biological targets.

Anticancer Activity

Pyridazinone-based compounds have shown promise as anticancer agents through various mechanisms of action, including the induction of apoptosis, inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), and disruption of the cell cycle.[7][8][9]

Mechanism of Action: Apoptosis Induction and Proteasome Inhibition

Certain pyridazinone derivatives have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to mitochondrial depolarization, caspase-3 activation, and DNA fragmentation.[8] Additionally, some derivatives can impair proteasome activity, resulting in the accumulation of poly-ubiquitinated proteins and triggering proteotoxic stress.[8]

Caption: Anticancer mechanism of a pyridazinone derivative.

Quantitative Data: Cytotoxicity of Pyridazinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyr-1 | MDA-MB-231 (Breast) | 0.08 | [8] |

| Pyr-1 | CEM (Leukemia) | 0.05 | [8] |

| Compound 43 | Panc-1 (Pancreatic) | 2.9 | [6] |

| Compound 43 | Paca-2 (Pancreatic) | 2.2 | [6] |

| DCPYR | MAC16 (Colon) | - | [9] |

Anti-inflammatory Activity

Pyridazinone derivatives have been extensively investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[10][11][12] Many derivatives exhibit selective inhibition of COX-2, which is associated with inflammation, over COX-1, which plays a role in gastrointestinal and renal function, potentially leading to a better safety profile.[12][13][14]

Mechanism of Action: COX-2 Inhibition

Pyridazinones can bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The selectivity for COX-2 is influenced by the substituents on the pyridazinone core.[12]

Caption: Mechanism of COX-2 inhibition by pyridazinones.

Quantitative Data: COX-2 Inhibitory Activity of Pyridazinone Derivatives

| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 23g | 43.84 | 504.5 | 11.51 | [12] |

| Compound 3g | 43.84 | - | 11.51 | [14] |

| Compound 3d | 67.23 | - | - | [14] |

| Compound 6a | 53.01 | - | - | [14] |

| Celecoxib | 73.53 | 866.5 | 11.78 | [14] |

Cardiovascular Activity

The pyridazinone scaffold is present in several drugs with cardiovascular applications.[6][15][16] These compounds often exert their effects by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3, which leads to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent vasodilation and positive inotropic effects.[6][15][16][17][18]

Mechanism of Action: PDE3 Inhibition

By inhibiting the PDE3 enzyme, pyridazinone derivatives prevent the breakdown of cAMP in cardiac and smooth muscle cells.[16][17] The resulting increase in cAMP concentration leads to vasodilation and increased cardiac contractility, making these compounds useful in the treatment of conditions like congestive heart failure.[15][16]

Caption: Mechanism of PDE3 inhibition by pyridazinones.

Quantitative Data: PDE Inhibitory Activity of Pyridazinone Derivatives

| Compound | Target | IC50 | Reference |

| Compound 28 | PDE5 | 22 nM | [6] |

| Sildenafil | PDE5 | 16 nM | [6] |

| Compound 31 | PDE3 | 1.8 µM | [19] |

| Compound 32 | PDE3 | 1.6 µM | [19] |

Antimicrobial Activity

Pyridazinone derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1][7][20]

Quantitative Data: Antimicrobial Activity of Pyridazinone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 10h | Staphylococcus aureus | 16 | [7] |

| Compound 8g | Candida albicans | 16 | [7] |

| Compound 7 | S. aureus (MRSA) | 3.74–8.92 µM | [20] |

| Compound 13 | P. aeruginosa | 3.74–8.92 µM | [20] |

The Role of Pyridazinones in Agricultural Chemistry

In the agricultural sector, pyridazinone derivatives are primarily known for their herbicidal properties.[5][21] They are effective against a wide range of weeds and are used in the cultivation of various crops.[22][23]

Herbicidal Activity

Pyridazinone herbicides, such as pyrazon and norflurazon, act by inhibiting essential biochemical processes in plants, leading to their death.[22][24][25]

Mechanism of Action: Inhibition of Photosynthesis and Carotenoid Biosynthesis

Many pyridazinone herbicides inhibit photosynthesis by blocking the electron transport chain at photosystem II.[24][25][26][27] Some derivatives also interfere with chloroplast development and carotenoid biosynthesis by inhibiting the enzyme phytoene desaturase (PDS).[24][25] This leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in photooxidative damage and bleaching of the plant.

Caption: Mechanism of carotenoid biosynthesis inhibition.

More recently, novel pyridazinone derivatives have been developed as inhibitors of protoporphyrinogen IX oxidase (PPO), another key enzyme in chlorophyll and heme biosynthesis.[28]

Quantitative Data: Herbicidal Activity of Pyridazinone Derivatives

| Compound | Target | Ki (µM) | Reference |

| Compound 10ae | Nicotiana tabacum PPO (NtPPO) | 0.0338 | [28] |

Synthesis of Pyridazinone Derivatives

A common and versatile method for the synthesis of pyridazinone derivatives involves the reaction of a γ-ketoacid with hydrazine hydrate.[1][3] Another widely used approach is the reaction of 2(3H)-furanones with hydrazine hydrate, which proceeds through a ring-opening and subsequent intramolecular cyclization.[29]

Caption: General synthesis of pyridazinones from 2(3H)-furanones.

Experimental Protocols

General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones from 2(3H)-Furanones[29]

-

Dissolution: Dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone derivative in a suitable solvent such as absolute ethanol or glacial acetic acid.

-

Addition of Hydrazine: Add an equimolar amount or a slight excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The pyridazinone derivative usually precipitates out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash it with a small amount of cold ethanol, and then recrystallize from an appropriate solvent to obtain the pure pyridazinone derivative.

In Vitro Cyclooxygenase (COX) Inhibition Assay[10]

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Incubation: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 37°C) for a defined time (e.g., 15 minutes).

-

Initiation of Reaction: The reaction is initiated by adding arachidonic acid as the substrate.

-

Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Calculation of IC50: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The pyridazinone scaffold continues to be a fertile ground for the discovery and development of new therapeutic and agrochemical agents. Its structural versatility allows for fine-tuning of its biological activity, leading to potent and selective compounds. Future research in this area will likely focus on the synthesis of novel derivatives with improved efficacy and safety profiles, as well as the exploration of new biological targets and applications. The integration of computational methods, such as QSAR and molecular docking, will further accelerate the design and optimization of pyridazinone-based molecules for a wide range of applications in medicine and agriculture.[17][30][31][32]

References

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. sarpublication.com [sarpublication.com]

- 5. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarena.com [scholarena.com]

- 10. benchchem.com [benchchem.com]

- 11. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 14. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. jaoc.samipubco.com [jaoc.samipubco.com]

- 17. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jaoc.samipubco.com [jaoc.samipubco.com]

- 19. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. WO2014154828A1 - Pyridazinone derivatives as herbicides - Google Patents [patents.google.com]

- 24. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 25. oipub.com [oipub.com]

- 26. [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 32. fiveable.me [fiveable.me]

4-Methylpyridazin-3(2H)-one: A Technical Guide to its Synthesis, Characterization, and Potential Significance in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylpyridazin-3(2H)-one, a heterocyclic compound of growing interest within the medicinal chemistry landscape. While information regarding the specific discovery of this molecule is not extensively documented, its structural similarity to a class of compounds with broad and significant biological activities warrants a detailed exploration of its synthesis, characterization, and potential therapeutic applications. The pyridazin-3(2H)-one core is a well-established pharmacophore, and its derivatives have shown promise in treating a range of conditions, including cardiovascular diseases, cancer, and inflammatory disorders.[1][2] This guide will serve as a valuable resource for researchers looking to investigate the potential of this compound and its analogues in drug development programs.

Introduction

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in drug discovery, known to interact with a variety of biological targets.[1] Derivatives of this core structure have been reported to exhibit a wide array of pharmacological activities, including but not limited to, cardiotonic, antihypertensive, anti-inflammatory, anticancer, and antimicrobial effects.[2] The introduction of a methyl group at the 4-position of the pyridazinone ring, yielding this compound (CAS No. 33471-40-8; Molecular Formula: C₅H₆N₂O), can significantly influence its physicochemical properties and biological activity.[3] This document aims to provide a detailed technical overview of this compound, covering its synthesis, spectral characterization, and potential pharmacological significance based on the activities of structurally related compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the condensation reaction of methylmaleic anhydride with hydrazine hydrate. This reaction is a common and effective way to form the pyridazinone ring system.

Proposed Experimental Protocol

Reaction:

Materials:

-

Methylmaleic anhydride

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent like acetic acid)

-

Hydrochloric acid (for acidification, if necessary)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylmaleic anhydride (1 equivalent) in a suitable solvent such as ethanol.

-

Slowly add hydrazine hydrate (1-1.2 equivalents) to the solution at room temperature. The reaction may be exothermic.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the best yield and purity.

Physicochemical and Spectral Characterization

| Property | Value |

| CAS Number | 33471-40-8[3] |

| Molecular Formula | C₅H₆N₂O[3] |

| Molecular Weight | 110.11 g/mol [3] |

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the vinyl proton, and the NH proton of the pyridazinone ring. The chemical shifts would be influenced by the electronic environment of the heterocyclic ring.

-

¹³C NMR: The carbon NMR would display signals for the methyl carbon, the carbonyl carbon, and the sp² hybridized carbons of the pyridazinone ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching vibration of the lactam (around 1650-1680 cm⁻¹), and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 110.11). Fragmentation patterns would be indicative of the pyridazinone ring structure.

Potential Pharmacological Significance and Signaling Pathways

The significance of this compound in drug discovery can be inferred from the well-documented biological activities of its structural analogues. The pyridazinone scaffold is a versatile platform that can be modified to target various enzymes and receptors.

Potential as a Phosphodiesterase 4 (PDE4) Inhibitor

Derivatives of pyridazinone have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in cAMP, which in turn mediates a range of anti-inflammatory responses.

A study on 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one demonstrated its potential as a selective PDE4B inhibitor. This suggests that this compound could also exhibit PDE4 inhibitory activity, making it a candidate for the development of novel anti-inflammatory agents for conditions like asthma and chronic obstructive pulmonary disease (COPD).

Below is a simplified representation of the PDE4 signaling pathway.

Caption: Potential inhibition of the PDE4 signaling pathway by this compound.

Potential as a Formyl Peptide Receptor (FPR) Agonist

Research on 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones has revealed their activity as agonists for formyl peptide receptors (FPRs). FPRs are a class of G protein-coupled receptors that play a key role in the innate immune response by mediating chemotaxis of phagocytic leukocytes. Agonists of FPRs can modulate inflammatory and immune responses. This suggests that this compound could be investigated for its potential to modulate FPR activity, which could have implications for infectious and inflammatory diseases.

The following diagram illustrates a simplified workflow for screening compounds for FPR agonist activity.

Caption: Experimental workflow for evaluating the FPR agonist potential of this compound.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential activity of this compound, the following table summarizes data for some of its reported analogues.

| Compound | Target | Activity (IC₅₀/EC₅₀) | Reference |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | IC₅₀ = 251 nM | |

| A 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one derivative | Vasorelaxant | More potent than hydralazine | [4] |

| A 4,5-dihydropyridazin-3(2H)-one with a 1,2,4-triazole moiety | Antihypertensive | Reduced mean arterial blood pressure by 41.84% | [4] |

| A 4-methoxyphenylhydrazide derivative | Vasorelaxant | IC₅₀ = 1.204 μM | [4] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the vast chemical space of pyridazinone derivatives. Based on the significant biological activities of its close analogues, it holds potential for development in several therapeutic areas, particularly as an anti-inflammatory or immunomodulatory agent.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound using modern spectroscopic methods.

-

In Vitro Biological Screening: Evaluating the activity of this compound against a panel of relevant biological targets, including but not limited to PDE4 and FPRs.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the key structural features required for optimal activity and selectivity.

-

In Vivo Efficacy Studies: Progressing promising candidates into relevant animal models to assess their therapeutic potential.

This technical guide provides a foundational resource to stimulate and guide further investigation into the discovery and significance of this compound.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. CAS # 33471-40-8, 4-Methyl-3(2H)-pyridazinone - chemBlink [ww.chemblink.com]

- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Substituted Pyridazinones: A Technical Guide for Drug Discovery Professionals

Introduction

Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This privileged scaffold, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, serves as a valuable template for the design and development of novel therapeutic agents.[3] The inherent chemical tractability of the pyridazinone core allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities.[3] Consequently, substituted pyridazinones have been investigated for a wide array of therapeutic applications, including but not limited to, anticancer, anti-inflammatory, analgesic, cardiovascular, and antimicrobial therapies.[4][5] This technical guide provides an in-depth exploration of the chemical space of substituted pyridazinones, offering researchers, scientists, and drug development professionals a comprehensive resource encompassing their synthesis, biological evaluation, and mechanisms of action.

Quantitative Biological Data of Substituted Pyridazinones

The following tables summarize the quantitative biological data for various substituted pyridazinone derivatives, categorized by their therapeutic area. This data is crucial for understanding structure-activity relationships (SAR) and for guiding future drug design efforts.

Table 1: Anticancer Activity of Substituted Pyridazinones

| Compound ID/Description | Cell Line | Activity Metric | Value (µM) | Reference |

| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | HL-60 (TB) (Leukemia) | GI₅₀ | < 2 | [4] |

| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | SR (Leukemia) | GI₅₀ | < 2 | [4] |

| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | NCI-H522 (Non-Small Cell Lung) | GI₅₀ | < 2 | [4] |

| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | BT-549 (Breast) | GI₅₀ | < 2 | [4] |

| 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one (2f) | 36 Human Cancer Cell Lines | GI₅₀ | < 1 | |

| 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | 20 Human Cancer Cell Lines | GI₅₀ | < 1 | |

| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 87 | PARP-1 Inhibition | IC₅₀ | 0.148 | [5] |

| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 88 | PARP-1 Inhibition | IC₅₀ | 0.152 | [5] |

| Pyridazinone-based diarylurea 17a | VEGFR-2 Inhibition | IC₅₀ | 0.0607 | [6] |

| Pyridazinone-based diarylurea 10l | A549/ATCC (Lung) | GI₅₀ | 1.66-100 | [7] |

| Pyridazinone-based diarylurea 17a | Multiple Cell Lines | GI₅₀ | 1.66-100 | [7] |

| 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) | MDA-MB-231 (Breast) | CC₅₀ | 0.33 | [8] |

| 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) | NCI-H460 (Large Cell Lung) | CC₅₀ | 2.63 | [8] |

| Pyrazolo-pyridazine derivative 4 | HepG-2 (Liver) | IC₅₀ | 17.30 | [9] |

| Pyrazolo-pyridazine derivative 4 | HCT-116 (Colon) | IC₅₀ | 18.38 | [9] |

| Tetracyclic pyrrole[2,3-d]pyridazinone 3 | Renal Cancer Subpanel | GI₅₀ | 5.07 | [10] |

| Tetracyclic pyrrole[2,3-d]pyridazinone 3 | MOLT-4 (Leukemia) | GI₅₀ | 3.04-4.32 | [10] |

Table 2: Anti-inflammatory Activity of Substituted Pyridazinones

| Compound ID/Description | Target | Activity Metric | Value (nM) | Reference |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | IC₅₀ | 251 | [1] |

| 2,6-disubstituted pyridazinone 23g | COX-2 | IC₅₀ | 43.84 | [11] |

| 2,6 disubstituted pyridazinone 62a | COX-2 | IC₅₀ | 17.45 | [11] |

| 2,6 disubstituted pyridazinone 62b | COX-2 | IC₅₀ | 17.40 | [11] |

| 2,6 disubstituted pyridazinone 63a | COX-2 | IC₅₀ | 16.76 | [11] |

| 2,6 disubstituted pyridazinone 64a | COX-2 | IC₅₀ | 17.15 | [11] |

| Pyridazinone derivative 26b | COX-2 | IC₅₀ | 43.84 | [12] |

| Pyridazinone derivative 3d | COX-2 | IC₅₀ | 67.23 | [13] |

| Pyridazinone derivative 3g | COX-2 | IC₅₀ | 43.84 | [13] |

| Pyridazinone derivative 6a | COX-2 | IC₅₀ | 53.01 | [13] |

| Pyridazine derivative 4c | COX-2 | IC₅₀ | 260 | [14] |

| Pyridazine derivative 6b | COX-2 | IC₅₀ | 180 | [14] |

Table 3: Cardiovascular Activity of Substituted Pyridazinones

| Compound ID/Description | Target/Assay | Activity Metric | Value (µM) | Reference |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide 9 | Vasodilatory Action | IC₅₀ | 0.051 | [2] |

| N,O-dibenzyl pyridazinone 10 | Vasodilator and Antiplatelet | IC₅₀ | 35.3 | [2] |

| 6-fluoroarylpyridazinone 19 | Vasorelaxant Activity | IC₅₀ | 0.250 | [2] |

| Pyridazinone derivative 20 | ACE Inhibitory Activity | IC₅₀ | 5.78 (µg/mL) | [2] |

| Pyrazolo[3,4-d]pyridazinone 23a | PDE-5 Inhibitory Activity | - | Potent | [2] |

| 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one 4h | Vasorelaxant Activity | EC₅₀ | 0.0117 | [15] |

| 2-((4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one 5e | Vasorelaxant Activity | EC₅₀ | 0.0025 | [15] |

| 6-(4-substitutedphenyl)-3-pyridazinone derivative | Vasorelaxant Potency | EC₅₀ | Lower than Hydralazine | [16] |

| 6-flouroarylpyridazinone 5a | Vasorelaxant Properties | IC₅₀ | 0.250 (mmol) | [17] |

Table 4: Analgesic Activity of Substituted Pyridazinones

| Compound ID/Description | Assay | Activity Metric | Value (mg/kg) | Reference |

| N2-{2-[4-aryl-1-piperazinyl]ethyl}pyrrolo[3,4-d]pyridazinone 4c | Writhing Test | ED₅₀ | 0.04 - 11 | [4] |

| N2-{2-[4-aryl-1-piperazinyl]ethyl}pyrrolo[3,4-d]pyridazinone 4c,e,f | Hot Plate Test | ED₅₀ | 3-5 times higher than morphine | [4] |

| 6-morpholino-4-aryl-3(2H)-pyridazinone propanoic acid 10a-b | p-benzoquinone-induced writhing test | - | Higher than acetyl-salicylic acid | [18] |

| 2-methyl-5-morpholino-6-n-propoxy- or 6-n-butoxy-3(2H)-pyridazinone (15b, c) | Analgesic and Antipyretic | - | More potent than commercial drugs | [19] |

| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamide 7e | p-benzoquinone–induced writhing test | % Analgesic Activity | >80% at 100 mg/kg | [20] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyridazinone scaffolds and for key biological assays used to evaluate their activity.

Synthesis Protocols

General Procedure for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones:

A common and versatile method for the synthesis of the 4,5-dihydropyridazin-3(2H)-one core involves the cyclocondensation of a γ-keto acid with hydrazine hydrate.

-

Step 1: Synthesis of β-Aroylpropionic Acid: To a solution of a substituted or unsubstituted aromatic compound in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride in portions. Then, add succinic anhydride and reflux the mixture for several hours. After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The resulting solid, the β-aroylpropionic acid, is filtered, washed with water, and recrystallized from an appropriate solvent.

-

Step 2: Cyclization to 6-Aryl-4,5-dihydropyridazin-3(2H)-one: A mixture of the β-aroylpropionic acid and hydrazine hydrate (or a substituted hydrazine) in a solvent such as ethanol or acetic acid is refluxed for several hours. Upon cooling, the pyridazinone product often precipitates and can be collected by filtration, washed, and recrystallized to yield the pure compound.

Example Protocol: Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone

-

A mixture of β-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in 50 mL of ethanol is refluxed for 6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid is washed with cold ethanol and dried under vacuum to afford the desired 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.

-

The product can be further purified by recrystallization from ethanol.

Biological Assay Protocols

Protocol for In Vitro Anticancer NCI-60 Cell Line Screening:

The National Cancer Institute's 60 human tumor cell line screen is a standard method for evaluating the anticancer activity of novel compounds.[21]

-

Cell Preparation: The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

-

Drug Addition: After a 24-hour incubation period, the test compounds, solubilized in DMSO, are added to the plates at five different concentrations (typically in a 10-fold dilution series).

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay (Sulforhodamine B - SRB):

-

The assay is terminated by fixing the cells with cold trichloroacetic acid (TCA).

-

The plates are washed with water to remove the TCA.

-

The fixed cells are stained with Sulforhodamine B (SRB) solution.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The bound dye is solubilized with a Tris base solution.

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

-

Data Analysis: The optical density data is used to calculate the percentage of cell growth inhibition. The GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill) values are determined.[21]

Protocol for In Vitro COX-2 Inhibition Assay (Fluorometric):

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[4][22]

-

Reagent Preparation: Prepare the COX assay buffer, a solution of the COX probe (e.g., ADHP), and the COX cofactor. Reconstitute the human recombinant COX-2 enzyme.

-

Inhibitor Preparation: Dissolve the test compounds in DMSO and prepare serial dilutions.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test inhibitor, and the COX-2 enzyme. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

The reaction produces prostaglandin G2, which reacts with the probe to generate a fluorescent product.

-

-

Detection: Measure the fluorescence intensity using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.[22]

Protocol for In Vitro PDE4 Inhibition Assay (Fluorescence Polarization):

This assay is used to determine the potency of compounds in inhibiting the PDE4 enzyme.[5][11]

-

Reagent Preparation: Prepare the assay buffer, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and the recombinant human PDE4 enzyme.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Procedure:

-

In a 384-well plate, add the test inhibitor and the PDE4 enzyme. A known PDE4 inhibitor (e.g., roflumilast) serves as a positive control.

-

Initiate the reaction by adding the FAM-cAMP substrate.

-

Incubate the plate to allow the enzyme to hydrolyze the substrate.

-

-

Detection: Add a binding agent that specifically binds to the hydrolyzed product (5'-AMP), causing a change in fluorescence polarization. Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: The degree of inhibition is determined by the change in fluorescence polarization. Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.[5][11]

Protocol for Ex Vivo Vasorelaxant Activity on Rat Aortic Rings:

This assay evaluates the ability of a compound to induce relaxation of pre-contracted arterial smooth muscle.[23][24]

-

Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings. The endothelium can be left intact or be mechanically removed.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Drug Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

-

Measurement of Relaxation: The changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Data Analysis: A concentration-response curve is constructed, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.[23][24]

Protocol for In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test):

This is a common screening method for peripheral analgesic activity.[25][26][27]

-

Animal Preparation: Mice are divided into groups (control, standard, and test groups).

-

Drug Administration: The test compounds, a standard analgesic (e.g., aspirin), and the vehicle (for the control group) are administered orally or intraperitoneally.

-

Induction of Writhing: After a specific period to allow for drug absorption, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation: The number of writhes for each mouse is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of protection or inhibition of writhing is calculated for each group compared to the control group. The ED₅₀ value (the dose that produces a 50% reduction in writhing) can also be determined.[27][28]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted pyridazinones stem from their ability to interact with and modulate various key signaling pathways implicated in disease pathogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the critical pathways targeted by pyridazinone derivatives.

VEGF Signaling Pathway in Angiogenesis

Many pyridazinone derivatives exhibit anticancer activity by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[19][29][30]

Caption: VEGF Signaling Pathway and Pyridazinone Inhibition.

COX-2 Pathway in Inflammation

A significant number of pyridazinone derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[13][14]

References

- 1. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. benchchem.com [benchchem.com]

- 6. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 7. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hot plate test - Wikipedia [en.wikipedia.org]

- 15. [PDF] PDE4-Mediated cAMP Signalling | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 19. cusabio.com [cusabio.com]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. dctd.cancer.gov [dctd.cancer.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology [frontiersin.org]

- 25. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rjptsimlab.com [rjptsimlab.com]

- 27. saspublishers.com [saspublishers.com]

- 28. ajpp.in [ajpp.in]

- 29. medium.com [medium.com]

- 30. ClinPGx [clinpgx.org]

Preliminary Investigation of 4-Methylpyridazin-3(2H)-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-Methylpyridazin-3(2H)-one core scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide array of bioactive compounds. This technical guide provides a preliminary investigation into the diverse biological activities exhibited by derivatives of this heterocyclic core. Key bioactivities, including anti-inflammatory, anticancer, and vasodilator effects, are explored in detail. This document summarizes quantitative data from preclinical studies, presents detailed experimental protocols for key bioassays, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.

Introduction

The pyridazinone ring system, particularly the this compound moiety, has garnered significant attention from medicinal chemists due to its favorable physicochemical properties and its ability to interact with a variety of biological targets. The structural versatility of this scaffold allows for the introduction of diverse substituents, leading to a broad spectrum of pharmacological activities. This guide focuses on three primary areas of bioactivity demonstrated by this compound derivatives: anti-inflammatory effects through phosphodiesterase 4 (PDE4) inhibition, anticancer activity against various human tumor cell lines, and cardiovascular effects as potent vasodilators.

Key Bioactivities and Quantitative Data

The bioactivity of this compound derivatives is highly dependent on the nature and position of their substituents. The following sections summarize the key therapeutic areas where these compounds have shown significant promise, with quantitative data presented for easy comparison.

Anti-inflammatory Activity: PDE4B Inhibition

Derivatives of this compound have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. Specifically, inhibition of the PDE4B isoform has been a key target for anti-inflammatory drug design.

-

Table 1: PDE4B Inhibitory Activity of this compound Derivatives

| Compound Reference | Structure | Target | IC50 (µM) | Selectivity |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | (Structure not available in search results) | PDE4B | (Specific IC50 value not found in search results, but described as "promising activity") | Selective for PDE4B |

Anticancer Activity

Numerous this compound derivatives have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. The National Cancer Institute (NCI) has evaluated several of these compounds in its 60-cell line screen.

-

Table 2: Anticancer Activity of Selected 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives

| Compound Reference | Cancer Cell Line | GI50 (µM) |

| Compound 2g | HL-60 (TB) (Leukemia) | < 2 |

| SR (Leukemia) | < 2 | |

| NCI-H522 (Non-Small-Cell Lung) | < 2 | |

| BT-549 (Breast) | < 2 | |

| Compound 2h | SR (Leukemia) | < 0.1 |

| NCI-H522 (Non-Small Cell Lung) | < 0.1 | |

| CCRF-CEM (Leukemia) | < 1.0 | |

| HL-60 (TB) (Leukemia) | < 1.0 | |

| K-562 (Leukemia) | < 1.0 | |

| MOLT-4 (Leukemia) | < 1.0 | |

| RPMI-8226 (Leukemia) | < 1.0 | |

| NCI-H460 (Non-Small Cell Lung) | < 1.0 | |

| HCT-116 (Colon) | < 1.0 | |

| HCT-15 (Colon) | < 1.0 | |

| HT29 (Colon) | < 1.0 | |

| KMI2 (Colon) | < 1.0 | |

| SW-620 (Colon) | < 1.0 | |

| SF-295 (CNS) | < 1.0 | |

| MALME-3M (Melanoma) | < 1.0 | |

| M14 (Melanoma) | < 1.0 | |

| MDA-MB-435 (Melanoma) | < 1.0 | |

| SK-MEL-5 (Melanoma) | < 1.0 | |

| OVCAR-3 (Ovarian) | < 1.0 | |

| NCI/ADR-RES (Ovarian) | < 1.0 | |

| MCF7 (Breast) | < 1.0 |

Vasodilator Activity

Derivatives of this compound have been extensively studied for their vasorelaxant properties, with some compounds exhibiting potency significantly greater than the reference drug hydralazine.

-

Table 3: Vasorelaxant Activity of Selected 6-phenyl-3-pyridazinone Derivatives

| Compound Reference | EC50 (µM) | Reference Drug (Hydralazine) EC50 (µM) |

| Acid 5 | 0.339 | 18.210 |

| Ester analog 4 | 1.225 | 18.210 |

| 4-methoxyphenylhydrazide derivative 10c | 1.204 | 18.210 |

| 6-[4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)phenyl]-2-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one (11) | 0.051 | Not specified |

Experimental Protocols

PDE4B Inhibition Assay

A generalized protocol based on common practices for such assays.

-

Enzyme and Substrate Preparation: Recombinant human PDE4B enzyme is obtained and diluted to the desired concentration in assay buffer. The substrate, cyclic adenosine monophosphate (cAMP), is also prepared in the assay buffer.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired test concentrations.

-

Assay Reaction: The assay is typically performed in a 96-well or 384-well plate format. The reaction mixture contains the PDE4B enzyme, the test compound (or vehicle control), and the cAMP substrate.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic activity.

-

Termination and Detection: The reaction is terminated, and the amount of remaining cAMP or the product, adenosine monophosphate (AMP), is quantified. This is often achieved using methods such as the radioactive isotope-based assay, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of PDE4B inhibition by the test compound is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.

NCI-60 Human Tumor Cell Line Screen[1][2][3][4][5]

-

Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[1]

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.[1]

-

Compound Addition: After a 24-hour incubation period, the experimental drugs, solubilized in DMSO and diluted with medium, are added to the plates at five different concentrations.[1]

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay: The assay is terminated by the addition of trichloroacetic acid (TCA). Cellular protein is stained with sulforhodamine B (SRB). The absorbance is read on an automated plate reader.

-

Data Analysis: The percentage of growth is calculated at each drug concentration level. Three dose-response parameters are calculated for each compound: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).[1]

Isolated Rat Thoracic Aorta Vasorelaxation Assay[6][7][8][9][10]

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 3-4 mm in length.[2][3] The endothelium may be removed by gently rubbing the intimal surface with a forceps.

-

Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 and 5% CO2 gas mixture.[2][4] The rings are equilibrated under a resting tension of 1-2 grams for 60-90 minutes.[2][4]

-

Contraction Induction: The aortic rings are contracted with a vasoconstrictor agent, typically phenylephrine or KCl.[2]

-

Compound Administration: Once a stable contraction is achieved, the test compounds are cumulatively added to the organ bath in increasing concentrations.

-

Data Recording and Analysis: The isometric tension of the aortic rings is continuously recorded. The relaxant effect of the test compounds is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value, the concentration of the compound that produces 50% of the maximum relaxation, is determined from the concentration-response curve.[2]

Signaling Pathways and Mechanisms of Action

PDE4B Inhibition and Anti-inflammatory Pathway

Inhibitors of PDE4B exert their anti-inflammatory effects by increasing the intracellular levels of cyclic adenosine monophosphate (cAMP).[5][6] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[5][7] This signaling cascade ultimately leads to the suppression of pro-inflammatory cytokine production and an increase in anti-inflammatory mediators.[7][8]

Anticancer Mechanisms: Induction of Apoptosis

The anticancer activity of many this compound derivatives is attributed to their ability to induce apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[9][10][11][12] Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.[9][10]

Vasodilation via eNOS Signaling Pathway

The vasodilator effects of certain this compound derivatives are mediated through the endothelial nitric oxide synthase (eNOS) signaling pathway. These compounds stimulate the production of nitric oxide (NO) in endothelial cells. NO then diffuses to the adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[13][14][15][16][17]

Conclusion

This preliminary investigation highlights the significant therapeutic potential of this compound derivatives across multiple disease areas. The presented quantitative data underscores the potency of these compounds as anti-inflammatory, anticancer, and vasodilator agents. The detailed experimental protocols provide a foundation for researchers to further explore and validate these findings. Moreover, the visualization of the key signaling pathways offers insights into their mechanisms of action, which is crucial for rational drug design and optimization. Further structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations are warranted to advance promising candidates from this chemical class towards clinical development.

References

- 1. dctd.cancer.gov [dctd.cancer.gov]

- 2. Frontiers | Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology [frontiersin.org]

- 3. Vasorelaxing effect of Garcinia cowa leaf extract in rat thoracic aorta and its underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www2.xoc.uam.mx [www2.xoc.uam.mx]

- 5. What are PDE4B inhibitors and how do they work? [synapse.patsnap.com]

- 6. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis - Wikipedia [en.wikipedia.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

Methodological & Application

One-Pot Synthesis of Pyridazin-3(2H)-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Pyridazin-3(2H)-one and its derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities including cardiovascular, anti-inflammatory, anticancer, and herbicidal properties.[1][2] One-pot synthesis methodologies offer significant advantages for the preparation of these valuable scaffolds by improving efficiency, reducing waste, and simplifying reaction procedures. This document provides detailed application notes and experimental protocols for selected one-pot syntheses of pyridazin-3(2H)-one derivatives, supported by comparative data and visual workflows.

I. Overview of One-Pot Synthetic Strategies